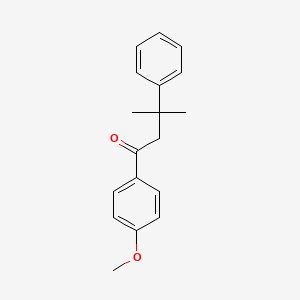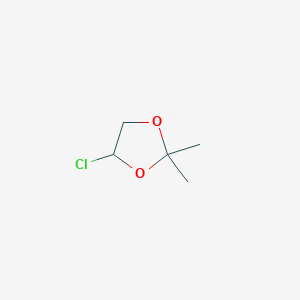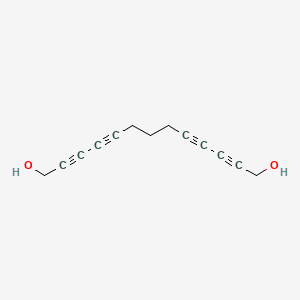![molecular formula C8H13NO7 B14276616 4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid CAS No. 171664-47-4](/img/structure/B14276616.png)
4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid is a versatile organic compound known for its chelating properties. It is widely used in various industrial and scientific applications due to its ability to form stable complexes with metal ions. This compound is particularly valuable in fields such as biochemistry, environmental science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid typically involves the reaction of glycine with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted into the final product under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous addition of reactants and the use of catalysts to enhance the reaction rate. The product is then purified through crystallization or other separation techniques to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens, alkylating agents, often under reflux conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nature of the substituent.
Scientific Research Applications
Chemistry: 4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid is used as a chelating agent in analytical chemistry to bind metal ions, facilitating their detection and quantification.
Biology: In biological research, this compound is employed to study metal ion interactions with biomolecules, aiding in the understanding of metalloprotein functions and enzyme activities.
Industry: Industrially, this compound is used in detergents and cleaning agents to enhance their effectiveness by binding metal ions that could otherwise interfere with cleaning processes.
Mechanism of Action
The primary mechanism by which 4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid exerts its effects is through chelation. The compound forms stable complexes with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process involves the coordination of the metal ion by the carboxylate and hydroxyl groups of the compound, forming a ring structure that stabilizes the metal ion.
Comparison with Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar applications in metal ion binding.
Nitrilotriacetic acid (NTA): A chelating agent used in similar contexts but with different binding affinities and stability constants.
Uniqueness: 4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid is unique in its specific structure, which provides distinct binding properties and stability compared to other chelating agents. Its ability to form stable complexes under a wide range of pH conditions makes it particularly versatile for various applications.
Properties
CAS No. |
171664-47-4 |
|---|---|
Molecular Formula |
C8H13NO7 |
Molecular Weight |
235.19 g/mol |
IUPAC Name |
4-[bis(carboxymethyl)amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C8H13NO7/c10-5(1-6(11)12)2-9(3-7(13)14)4-8(15)16/h5,10H,1-4H2,(H,11,12)(H,13,14)(H,15,16) |
InChI Key |
DZKQVPJSOGDWJG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CN(CC(=O)O)CC(=O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dimethyl-4-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-1H-pyrazole-1-carboxamide](/img/structure/B14276535.png)
![1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid](/img/structure/B14276542.png)
![2,2'-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14276564.png)
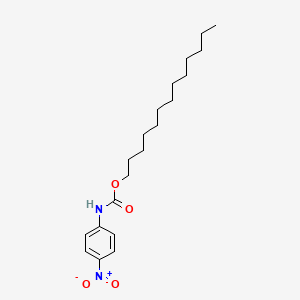
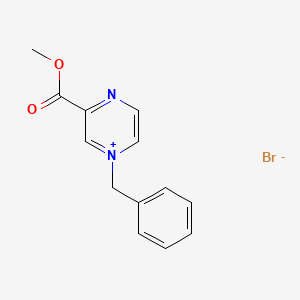
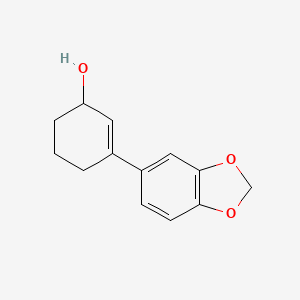
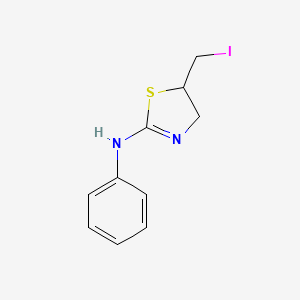

![9-Methyl-2,8-diphenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazin-7-one](/img/structure/B14276601.png)
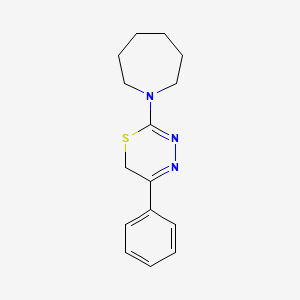
![1-Methyl-4-[(S)-phenylethynesulfinyl]benzene](/img/structure/B14276617.png)
